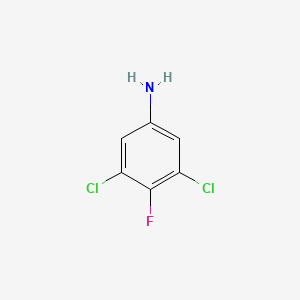

3,5-Dichloro-4-fluoroaniline

描述

Significance in Contemporary Chemical Science Research

The significance of 3,5-Dichloro-4-fluoroaniline in modern chemical science lies primarily in its role as a versatile synthetic intermediate. The presence and specific arrangement of its halogen substituents (chlorine and fluorine) on the aniline (B41778) ring create a unique electronic environment that influences its reactivity. This makes it a crucial precursor for the synthesis of various specialty chemicals.

Researchers utilize this compound to introduce a dichlorofluoro-substituted phenyl moiety into larger molecular frameworks. It is a key starting material in multi-step synthetic pathways. For instance, it is used in the preparation of 3,5-dichloro-4-fluorobromobenzene through reactions like the Sandmeyer reaction. google.comchembk.com In this process, the amino group of this compound is converted into a diazonium salt, which is then substituted. google.comchembk.com However, research has noted that the multiple electron-withdrawing substituents on the aniline ring can render the resulting diazonium salt unstable, which presents challenges in synthesis and can affect reaction yields. google.com

The compound's precursor, 3,5-dichloro-4-fluoronitrobenzene, is sometimes a byproduct of other industrial processes, such as the production of 2,3,4-trifluoronitrobenzene. google.com The conversion of this byproduct into this compound and subsequently into other valuable chemicals represents a significant area of research focused on sustainable and cost-effective chemical production. google.com

Interdisciplinary Research Context and Scope for this compound

The application of this compound extends across several scientific disciplines, primarily within chemistry and its industrial applications.

Agricultural Chemistry : Halogenated anilines are important structural motifs in many agrochemicals. echemi.com this compound serves as a building block in the synthesis of compounds for the crop protection sector. echemi.com The development of modern herbicides and fungicides often relies on intermediates like this to create active ingredients that are selective and effective. echemi.com For example, the related compound teflubenzuron, an insecticide, features a similar halogenated aniline-derived structure. chemicalbook.com

Synthetic Organic Chemistry : In a broader sense, this compound is an important reagent in laboratory-scale organic synthesis and for research and development purposes. chembk.com Its distinct substitution pattern allows chemists to study the effects of halogenation on reaction mechanisms and to construct complex target molecules that are not easily accessible through other routes. google.com

Materials Science : While direct applications for this compound in materials science are not widely documented, related halogenated anilines are explored for creating specialty materials. nbinno.comsolubilityofthings.com For instance, similar compounds are used in the production of dyes and pigments due to their chemical stability. nbinno.com They can also serve as monomers or cross-linking agents in polymer chemistry. nbinno.com

Chemical and Physical Properties of this compound

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 2729-34-2 chemicalbook.comfluorochem.co.uk |

| Molecular Formula | C₆H₄Cl₂FN fluorochem.co.ukchemscene.com |

| Molecular Weight | 180.01 g/mol chemscene.com |

| Appearance | Data not available |

| Melting Point | 100-101 °C echemi.comchemicalbook.com |

| Boiling Point | 287.2 ± 35.0 °C (Predicted) chemicalbook.com |

| Density | 1.502 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 2.54 ± 0.10 (Predicted) chemicalbook.com |

| Storage Temperature | Room Temperature chemicalbook.com |

Mentioned Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZSKQMAITPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181730 | |

| Record name | 3,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2729-34-2 | |

| Record name | 3,5-Dichloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2729-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3,5 Dichloro 4 Fluoroaniline

Established Synthetic Routes to 3,5-Dichloro-4-fluoroaniline

The preparation of this compound can be achieved through several strategic pathways, primarily involving the functional group transformation of substituted aromatic precursors. These routes include halogenation and reduction, diazotization-based reactions, and modern continuous flow applications.

A prevalent and fundamentally important method for synthesizing halogenated anilines is the reduction of the corresponding nitroaromatic compounds. guidechem.com This strategy is widely applied due to the accessibility of nitroaromatics. The general pathway involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂) on a pre-halogenated benzene (B151609) ring.

Two primary reduction techniques are employed:

Catalytic Hydrogenation: This is a clean and efficient method that utilizes a catalyst, typically a noble metal on a support, in a hydrogen atmosphere. guidechem.com For instance, the synthesis of the related compound 3-chloro-4-fluoroaniline (B193440) is achieved by the hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) using a 1% Platinum on Carbon (Pt/C) catalyst. google.com This process demonstrates high conversion rates and selectivity. google.com Similarly, various halogenated aromatic nitro compounds can be reduced using palladium on carbon (Pd/C) catalysts under elevated temperature and pressure. chemicalbook.com

Metal-Acid Reduction: A more traditional method involves the use of a metal, such as iron powder, in the presence of an acid like hydrochloric acid. guidechem.com While this process is mature, it generates significant waste, including iron sludge and acid mist, posing environmental concerns. guidechem.com

An alternative route involves the reductive dehalogenation of a more heavily halogenated precursor. For example, the synthesis of 3,5-dichloroaniline (B42879) can be accomplished by the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium/active charcoal catalyst at high temperature (250°C) and hydrogen pressure (200 atmospheres). prepchem.com

| Precursor | Target Compound | Catalyst System | Reaction Conditions | Source |

|---|---|---|---|---|

| 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | 1% Pt/C | 50-100°C, 0.1-5 MPa H₂ | google.com |

| Various halogenated nitroaromatics | Halogenated anilines | 2 wt% Pd/C | 120°C, 1 MPa H₂ | chemicalbook.com |

| 4-fluoro-1-nitrobenzene | 4-fluoroaniline (B128567) | 10% Pd/C | 20°C, H₂ atmosphere | chemicalbook.com |

| 2,3,5,6-tetrachloroaniline | 3,5-dichloroaniline | 5% Pd/active charcoal | 250°C, 200 atm H₂ | prepchem.com |

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are pivotal in the synthesis of various functionalized aromatic compounds. This compound itself serves as a precursor in such reactions. For example, it can be converted to 3,5-dichloro-4-fluorobromobenzene via a Sandmeyer reaction, which proceeds through a diazonium salt intermediate formed by reacting the aniline (B41778) with sodium nitrite (B80452) and hydrobromic acid. google.com

A significant challenge in this process is the instability of the diazonium salt derived from this compound. google.com The presence of multiple electron-withdrawing substituents on the aromatic ring decreases the stability of the diazonium intermediate, which can lead to lower reaction yields. google.com

Conversely, diazotization can also be a key step in pathways leading to anilines. A general, multi-step process can involve the diazotization of a different substituted aniline, replacement of the diazonium group with another substituent (e.g., a halogen), followed by subsequent chemical modifications and a final reduction step to yield the desired aniline product. For example, a process for producing 3,5-difluoroaniline (B1215098) involves the diazotization of a 2-halo-4,6-difluoroaniline in the presence of a reducing agent to form a 1-halo-3,5-difluorobenzene, which is then aminated. google.com

The challenges associated with unstable intermediates, such as the diazonium salt of this compound, have driven interest in advanced manufacturing technologies like continuous flow chemistry. google.com Flow reactors, including tubular reactors, offer superior control over reaction parameters such as temperature and residence time, which is critical when handling unstable species. google.com

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is crucial for developing commercially viable synthetic processes. This involves fine-tuning catalyst systems, reaction parameters, and implementing strategies to maximize product yield and purity.

In catalytic hydrogenation routes, the choice of catalyst and reaction parameters are the most critical variables.

Catalyst Selection: Palladium (Pd) and Platinum (Pt) supported on carbon are the most common catalysts for the reduction of nitroaromatics. guidechem.comgoogle.com The catalyst loading (e.g., 1%, 5%, 10%) and specific formulation can significantly impact reaction rate and selectivity. google.comchemicalbook.comprepchem.com

Parameter Tuning: Key parameters that are tuned to optimize the reaction include temperature and hydrogen pressure. For the synthesis of 3-chloro-4-fluoroaniline from its nitro precursor, the reaction is conducted at 50-100°C under a hydrogen pressure of 0.1-5 MPa. google.com In another example, the hydrogenation of various halogenated nitro compounds was performed at 120°C and 1 MPa. chemicalbook.com Adjusting these parameters is essential to achieve complete conversion of the starting material while minimizing side reactions, such as dehalogenation.

| Parameter | Range/Type | Effect on Reaction | Source |

|---|---|---|---|

| Catalyst | Pt/C, Pd/C | Influences reaction rate and selectivity. | guidechem.comgoogle.com |

| Temperature | 50 - 120°C | Affects reaction kinetics; higher temperatures can increase rate but may lead to side reactions. | google.comchemicalbook.com |

| Hydrogen Pressure | 0.1 - 5 MPa | Higher pressure increases hydrogen availability, driving the reduction reaction forward. | google.comchemicalbook.com |

| Catalyst Loading | 1% - 10% | Impacts reaction speed and overall process cost. | google.comchemicalbook.com |

Achieving high yield and purity is the ultimate goal of synthetic optimization. Catalytic hydrogenation methods are particularly effective in this regard, with reported yields often exceeding 90% and purities reaching over 99.5%. google.comchemicalbook.com

Strategies for yield and purity enhancement include:

High-Selectivity Catalysis: The use of catalysts like 1% Pt/C has been shown to result in high conversion rates and yields (over 94%) with excellent product purity (>99.5%) for related anilines. google.com Similarly, using 10% Pd/C for the reduction of 4-fluoro-1-nitrobenzene can result in a 100% yield. chemicalbook.com

Prevention of Side Reactions: A common side reaction during the reduction of halogenated nitroaromatics is dehalogenation (the removal of a halogen atom). The addition of an anti-dehalogenation catalyst can prevent the loss of halogen ions from the benzene ring, thereby reducing reaction loss and improving yield. google.com

Post-Reaction Purification: After the reaction is complete, purification steps are essential. Methods such as distillation or rectification under vacuum are employed to separate the final product from any remaining starting materials, byproducts, or solvents, ensuring a high-purity final product. google.com

Mechanistic Insights into this compound Formation

The formation of this compound is underpinned by fundamental principles of organic chemistry, particularly concerning the reactivity of substituted benzene rings. The interplay of electronic effects and reaction conditions dictates the feasibility and outcome of synthetic routes.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing an amine group onto an aromatic ring, especially when the ring is substituted with electron-withdrawing groups. youtube.comyoutube.comyoutube.com In the context of this compound synthesis, a plausible pathway involves the reaction of a precursor molecule, such as 1,2,3-trichloro-4-fluorobenzene, with an ammonia (B1221849) source.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. youtube.com First, the nucleophile (e.g., ammonia or an amide ion) attacks the carbon atom bearing a leaving group (a halogen in this case), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as chlorine and fluorine, is crucial as they stabilize this negatively charged intermediate by delocalizing the charge through resonance and inductive effects. youtube.com In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.

The rate of SNAr reactions is influenced by several factors:

The nature of the leaving group: The ease of displacement of the halide leaving groups generally follows the order F > Cl > Br > I, which is the reverse of their acidity. This is because the first, rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and susceptible to attack.

The strength of the nucleophile: Stronger nucleophiles will react more readily.

The presence of electron-withdrawing groups: These groups activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. youtube.com

Role of Substituents in Directivity and Chemical Reactivity

Inductive and Resonance Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. youtube.comchemistrysteps.com While halogens also possess a lone pair of electrons that can be donated to the ring via the resonance effect (+R), the inductive effect is generally stronger for halogens.

Directing Effects: In electrophilic substitutions, the amino group (-NH2) of aniline is a powerful activating group and an ortho-, para-director. chemistrysteps.com However, in the synthesis of this compound from a more substituted precursor, it is the directing effects of the existing halogens that are pertinent. The halogens are ortho-, para-directing for electrophilic attack due to their +R effect, but their strong -I effect deactivates the ring. For nucleophilic attack, the positions ortho and para to the electron-withdrawing groups are the most activated.

The specific arrangement of the chloro and fluoro substituents in this compound is a result of the synthetic route chosen, often starting from a precursor where the positions of substitution are already established. For instance, the reduction of a corresponding nitro compound, 3,5-dichloro-4-fluoronitrobenzene, is a common method to produce anilines. chemicalbook.comguidechem.com In this case, the regiochemistry is determined during the nitration and halogenation steps of the precursor synthesis.

Below is a table summarizing the effects of the substituents on the aromatic ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution | Directing Influence (for Electrophilic Attack) |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para-directing |

| -F | Strong electron-withdrawing (-I) | Weak electron-donating (+R) | Strongly Activating | Ortho, Para-directing |

| -NH₂ | Electron-withdrawing (-I) | Strong electron-donating (+R) | Deactivating | Ortho, Para-directing |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of anilines, including this compound, has traditionally involved methods that are not environmentally benign, such as using stoichiometric amounts of reducing metals in acidic conditions, which generates large quantities of waste. guidechem.comacs.org

Modern synthetic strategies are increasingly incorporating green chemistry principles:

Catalytic Reduction: A significant advancement is the use of catalytic hydrogenation for the reduction of nitroarenes to anilines. guidechem.com This method employs catalysts like platinum, palladium, or nickel on a carbon support (e.g., Pt/C) and uses hydrogen gas as the reductant. guidechem.comgoogleapis.com This approach is highly atom-economical, with water being the only byproduct.

Alternative Solvents and Reaction Conditions: The use of safer, more environmentally friendly solvents is a key aspect of green chemistry. researchgate.net Research is ongoing into the use of supercritical fluids, ionic liquids, or even water as reaction media to replace volatile and toxic organic solvents. researchgate.net Microwave-assisted synthesis and mechanochemistry are also being explored to reduce reaction times and energy consumption. nih.gov

Waste Prevention: The ideal synthesis is one that generates minimal waste. nih.gov Catalytic methods are inherently better in this regard than stoichiometric reactions. acs.org For example, the traditional Béchamp reduction of nitroarenes using iron and hydrochloric acid produces large amounts of iron oxide sludge, a significant disposal problem. guidechem.com

The following table outlines some green chemistry approaches applicable to aniline synthesis:

| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantages of Greener Alternative |

| Waste Prevention | Béchamp reduction (iron/HCl) | Catalytic hydrogenation | Eliminates iron sludge waste; water is the only byproduct. |

| Atom Economy | Stoichiometric reagents | Catalytic processes | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Use of volatile organic solvents (VOCs) | Water, supercritical CO₂, or solvent-free conditions. nih.govresearchgate.net | Reduces pollution and health hazards. nih.gov |

| Energy Efficiency | High-temperature, long-duration reactions | Microwave-assisted synthesis, mechanochemistry. nih.gov | Reduces energy consumption and reaction times. nih.gov |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Bio-based starting materials. researchgate.net | Reduces reliance on fossil fuels. |

By embracing these principles, the chemical industry can move towards more sustainable and efficient production of this compound and other important chemical intermediates.

Chemical Reactivity and Derivatization Studies of 3,5 Dichloro 4 Fluoroaniline

Fundamental Reaction Analysis of 3,5-Dichloro-4-fluoroaniline

The reactivity of this compound is characterized by the distinct functionalities present on the aromatic ring: the two chlorine atoms, the fluorine atom, and the primary amine group. Each of these sites offers a pathway for chemical modification.

Substitution Reactions at Halogenated Positions

The benzene (B151609) ring of this compound is electron-deficient due to the strong inductive effect of the three halogen atoms. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. vapourtec.comlibretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The stability of this intermediate is enhanced by electron-withdrawing groups. The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comyoutube.comyoutube.com Consequently, nucleophilic substitution on this compound is expected to occur preferentially at the C-4 position, displacing the fluoride (B91410) ion.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3,5-Dichloro-4-methoxyaniline |

| Amine | Pyrrolidine | 4-(3,5-Dichloro-4-aminophenyl)pyrrolidine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3,5-Dichloro-4-(phenylthio)aniline |

Amine Group Reactivity and Functional Group Transformations

The primary amine group (-NH₂) on the this compound molecule is a key site for a variety of functional group transformations. Standard reactions for aromatic amines can be readily applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is often used to protect the amine group during other synthetic steps.

Alkylation: The amine can be alkylated using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

A particularly significant transformation of the amine group is diazotization . This reaction involves treating the aniline (B41778) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or HBr at low temperatures (0–5 °C). This process converts the primary amine into a diazonium salt (Ar-N₂⁺X⁻). libretexts.org However, for this compound, the presence of multiple electron-withdrawing substituents renders the resulting diazonium salt particularly unstable. google.com

Coupling Reactions Involving this compound

The functional handles on this compound make it a valuable substrate for various coupling reactions, enabling the construction of more complex molecular architectures.

Diazo Coupling Reactions and Derivative Formation

The diazonium salt derived from this compound, while unstable, can be used in situ for further reactions. google.com

Azo Coupling: As a weak electrophile, the diazonium ion can attack electron-rich aromatic compounds like phenols and other anilines in an electrophilic aromatic substitution reaction. libretexts.org This "diazo coupling" reaction forms highly colored azo compounds (Ar-N=N-Ar'), which are the basis of many synthetic dyes. The reaction typically occurs at the para-position of the coupling partner.

Sandmeyer Reaction: This reaction provides a pathway to replace the diazonium group with various nucleophiles, often using a copper(I) salt as a catalyst or reagent. wikipedia.org For instance, the diazonium salt of this compound can be treated with cuprous bromide (CuBr) to yield 3,5-dichloro-4-fluorobromobenzene. google.com This conversion is a powerful tool for introducing additional functional groups onto the aromatic ring that are not easily installed by other methods. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Strategies for this compound Derivatives

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound possesses two reactive C-Cl bonds that can participate in these transformations. The C-F bond is generally much less reactive in palladium catalysis.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an aryl halide to form a biaryl structure. organic-chemistry.orglibretexts.org this compound can be coupled with an arylboronic acid to replace one of the chlorine atoms with a new aryl group. Controlling the reaction conditions (catalyst, ligand, base, and stoichiometry) is crucial to achieve selective mono-arylation over di-arylation. nih.govnsf.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This method could be used to couple this compound with another amine, replacing a chlorine atom and forming a diaminophenyl derivative. The choice of sterically hindered phosphine (B1218219) ligands is often critical for the success of these reactions. nih.govepa.govorganic-chemistry.org

The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Synthesis of Novel Derivatives and Analogues of this compound

The varied reactivity of this compound allows for the synthesis of a wide array of derivatives. The reactions discussed in the previous sections can be strategically employed to build novel molecules with tailored properties for applications in agrochemicals, pharmaceuticals, and materials science.

| Reaction Type | Reagents | Resulting Derivative | Reference |

|---|---|---|---|

| Diazotization / Sandmeyer Reaction | 1. NaNO₂, HBr 2. CuBr | 3,5-Dichloro-4-fluorobromobenzene | google.com |

| Acylation | Acetic Anhydride | N-(3,5-dichloro-4-fluorophenyl)acetamide | |

| Suzuki-Miyaura Coupling (Hypothetical) | Phenylboronic Acid, Pd Catalyst, Base | 3-Chloro-5-phenyl-4-fluoroaniline | |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide (NaOCH₃) | 3,5-Dichloro-4-methoxyaniline | |

| Diazo Coupling | 1. NaNO₂, HCl 2. Phenol (B47542) | 4-((3,5-dichloro-4-fluorophenyl)diazenyl)phenol |

Development of Fluorinated Aniline Derivatives

The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents. The chlorine and fluorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the amino group. Nevertheless, the amino group provides a reactive site for various derivatization reactions, leading to a range of fluorinated aniline derivatives.

One key reaction involving the amino group of this compound is diazotization, followed by a Sandmeyer-type reaction. For instance, this compound can be converted to its corresponding diazonium salt using sodium nitrite in an acidic medium. This diazonium salt is a versatile intermediate. In a subsequent Sandmeyer reaction, the diazonium group can be replaced by a bromo substituent to yield 3,5-dichloro-4-fluorobromobenzene. This transformation is a critical step in the synthesis of more complex fluorinated aromatic compounds. However, the presence of multiple electron-withdrawing groups on the aniline ring can render the resulting diazonium salt unstable, which may affect the reaction yield.

While specific research detailing extensive N-alkylation and N-acylation studies on this compound is not widely available in the reviewed literature, these are common reactions for aniline derivatives. N-alkylation would introduce alkyl groups onto the nitrogen atom, and N-acylation would yield the corresponding amides. These reactions would further modify the electronic and steric properties of the molecule, opening avenues for the synthesis of a wider array of derivatives.

| Reaction Type | Reagents | Product | Reference |

| Diazotization/Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuBr | 3,5-Dichloro-4-fluorobromobenzene | wikipedia.org |

Preparation of Biphenyl (B1667301) and Heterocyclic Structures Utilizing this compound

The halogen substituents on the aromatic ring of this compound, in conjunction with the amino group, provide handles for the construction of more complex molecular architectures, including biphenyl and heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. While specific examples utilizing this compound as the aryl halide partner are not extensively documented in the surveyed literature, this reaction would theoretically allow for the coupling of the 3,5-dichloro-4-fluorophenyl moiety with various arylboronic acids to produce substituted biphenyl derivatives. The reactivity of the C-Cl bonds in Suzuki-Miyaura coupling is generally lower than C-Br or C-I bonds, often requiring specific catalyst systems and conditions.

Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, provides a route to form carbon-nitrogen bonds. This reaction could potentially be employed to couple this compound with various aryl or heteroaryl halides, or conversely, to couple an N-protected derivative of this compound with other amines, leading to the synthesis of complex diarylamines.

The synthesis of heterocyclic structures from anilines is a cornerstone of medicinal and materials chemistry. Quinolines, for example, can be synthesized from anilines through various methods, such as the Skraup synthesis or the Doebner-von Miller reaction. These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors. While specific applications of this compound in these named reactions are not readily found in the reviewed literature, its use as a starting material would be expected to yield quinolines bearing the 3,5-dichloro-4-fluoro substitution pattern.

The construction of carbazoles often involves the cyclization of diarylamines or reactions of anilines with cyclohexanone (B45756) derivatives. Phenazines can be synthesized through the condensation of anilines with catechols or their derivatives. The incorporation of the this compound moiety into these heterocyclic systems would impart unique electronic and lipophilic properties to the resulting molecules.

| Reaction Type | Potential Reactants | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Aryl/heteroaryl halide | Diaryl/heteroarylamine derivatives |

| Quinoline Synthesis (e.g., Skraup) | Glycerol, sulfuric acid, oxidizing agent | Dichloro-fluoro-quinoline derivatives |

| Carbazole Synthesis | Diarylamine cyclization precursors | Dichloro-fluoro-carbazole derivatives |

| Phenazine Synthesis | Catechol derivatives | Dichloro-fluoro-phenazine derivatives |

Structure-Reactivity Relationship Analysis in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric effects of the substituents on the aromatic ring. The two chlorine atoms and the fluorine atom are all electron-withdrawing groups through induction, which significantly reduces the electron density of the benzene ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions.

In derivatization reactions, the interplay of these electronic effects is crucial. For instance, in the diazotization reaction, the electron-withdrawing nature of the halogens destabilizes the resulting diazonium salt. In nucleophilic aromatic substitution reactions where the aniline derivative itself is the substrate, the electron-withdrawing groups would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the activating amino group, though the positions are already substituted in the parent molecule.

Steric effects also play a role in the reactivity of this compound derivatives. The two chlorine atoms flanking the amino group can provide some steric hindrance, potentially influencing the approach of bulky reagents to the nitrogen atom or the adjacent ring carbons.

A quantitative structure-activity relationship (QSAR) approach could be employed to model and predict the biological activity or chemical reactivity of a series of this compound derivatives. By correlating molecular descriptors (representing electronic, steric, and hydrophobic properties) with observed activity, one could elucidate the key structural features that govern the molecule's behavior. For example, parameters such as Hammett constants for the substituents, molar refractivity (as a measure of polarizability and volume), and the partition coefficient (log P) could be used to build such models.

| Effect | Description | Impact on Reactivity |

| Electronic (Inductive) | Strong electron-withdrawal by Cl and F atoms. | Deactivates the aromatic ring towards electrophilic attack; decreases the basicity of the amino group. |

| Electronic (Resonance) | Electron-donation by the -NH₂ group. | Activates the aromatic ring, partially offsetting the deactivating effect of halogens. |

| Steric | Presence of two Cl atoms ortho to the amino group. | May hinder reactions at the amino group or adjacent ring positions with bulky reagents. |

Applications in Advanced Materials and Specialty Chemicals

Precursor in Pharmaceutical Intermediates Synthesis

The molecular architecture of 3,5-dichloro-4-fluoroaniline makes it a significant precursor in the synthesis of pharmaceutical intermediates. These intermediates are crucial compounds that form the core structures of active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of the final drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

One notable application is its use in the preparation of 3,5-dichloro-4-fluorobromobenzene. google.com This subsequent compound is a key intermediate for creating a range of fluorine-containing products destined for medicinal applications. google.com The synthesis process involves a Sandmeyer reaction where this compound undergoes diazotization followed by bromination. google.com However, it is noted that the starting material, this compound, can be challenging and costly to prepare. google.com

In the field of drug discovery, the process of identifying and refining promising compounds is critical. A "lead" compound is one that shows potential therapeutic activity but may require structural modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. biobide.com This refinement process is known as lead optimization. biobide.comdanaher.com

The primary goal of lead optimization is to improve a compound's profile by systematically altering its chemical structure. youtube.com This involves a multi-parameter optimization of properties including:

Potency and Efficacy: Enhancing the drug's desired biological effect.

Selectivity: Minimizing off-target interactions to reduce side effects.

Pharmacokinetics (ADMET): Improving Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. danaher.com

Building blocks like this compound are instrumental in this phase. Medicinal chemists utilize such intermediates to create a library of analogue compounds. By incorporating the this compound moiety into a lead structure, researchers can systematically probe how the specific arrangement of halogen atoms affects the molecule's interaction with its biological target. This iterative process of design, synthesis, and testing is fundamental to developing a preclinical drug candidate. youtube.com

The dichloro-aniline framework is a recognized structural motif in various therapeutic agents. While specific drugs derived directly from this compound are not extensively detailed in publicly available literature, the importance of this core structure is evident in related research. For instance, in the development of antidiabetic agents targeting the PPARγ receptor, structure-activity relationship (SAR) studies revealed that a dichloro-aniline ring was crucial for high-affinity binding. nih.gov

The compound 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), a potent partial agonist of PPARγ, incorporates a 3,5-dichloro-aniline moiety. nih.gov Research on analogues of this compound highlighted that the dichloro-substitution on the aniline (B41778) ring was a key determinant of its high affinity and transactivation potential. nih.gov This underscores the role of dichlorinated aniline precursors in creating potent and selective pharmacological modulators.

Building Block for Agrochemical Development

Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the agrochemical sector. The introduction of fluorine and chlorine atoms into pesticides can significantly enhance their biological activity and stability. ccspublishing.org.cn

The compound is a precursor to 3,5-dichloro-4-fluorobromobenzene, an intermediate explicitly used in the synthesis of various pesticides. google.com The carbon-bromine bond in this intermediate can be further functionalized to create a diverse range of fluorine-containing agrochemicals. google.com

The broader family of fluorine-containing agrochemicals has seen significant development, with many compounds relying on fluorinated building blocks to achieve their desired effects. rhhz.net These building blocks are essential for introducing fluorine into the final molecule, which can lead to enhanced efficacy and metabolic stability. ccspublishing.org.cn

Structure-Activity Relationship (SAR) studies are as crucial in agrochemical research as they are in drug discovery. SAR involves synthesizing a series of related compounds to determine how specific structural features influence their biological activity. By modifying a parent molecule and observing the resulting changes in pesticidal efficacy, researchers can identify the key structural components required for optimal performance.

The this compound moiety offers several points for modification, allowing chemists to explore the SAR of a potential pesticide. For example, the amino group can be derivatized to form amides, ureas, or other functional groups, while the aromatic ring itself can participate in further reactions. As seen in pharmaceutical research with PPARγ modulators, the presence and position of the chloro and fluoro substituents on the aniline ring are critical for target interaction. nih.gov Similar principles apply in agrochemical design, where these substitutions can dictate the compound's binding to a target enzyme or receptor in a pest species, thereby influencing its potency as an insecticide, herbicide, or fungicide.

Utilization in Dye and Pigment Chemistry Research

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis of azo dyes typically involves two main steps: the diazotization of an aromatic amine to form a diazonium salt, followed by the coupling of this salt with a suitable coupling component like a phenol (B47542) or another aromatic amine. nih.gov

While specific research detailing the use of this compound in dye synthesis is limited, its chemical structure suggests it is a viable candidate for such applications. Related compounds, such as 2,5-dichloroaniline, are used as intermediates for dyes and pigments. chemicalbook.com The reactive amino group on the this compound ring can be readily converted into a diazonium salt, which can then be used to form the chromophoric azo group (-N=N-). The halogen substituents on the aromatic ring would be expected to influence the final color, as well as properties like lightfastness and chemical stability, which are critical for the performance of dyes and pigments. bloomtechz.com

Contributions to Electronic and Optical Materials Science

Currently, there is a notable absence of dedicated research on the specific contributions of this compound to electronic and optical materials science. While halogenated anilines, in general, are explored for their potential to influence the electronic properties of materials, specific data or detailed studies on this compound's role in developing liquid crystals, organic semiconductors, or other electronic components are not available in the reviewed literature. Chemical suppliers may categorize it as a "building block" for such materials, but empirical studies detailing its performance or unique properties when incorporated into these materials are yet to be published.

The study of related compounds, such as other fluoroanilines, has shown that the inclusion of fluorine can enhance properties like thermal stability and solubility in conducting polymers. However, without direct research, it is not possible to extrapolate these findings to this compound, as the additional chlorine atoms would significantly alter its electronic and steric characteristics.

Exploration in Polymer Chemistry and Additives Research

In the realm of polymer chemistry, this compound is not prominently featured as a monomer or an additive in mainstream research. Studies on fluorinated polyanilines have utilized other substituted anilines to create polymers with tailored properties, but this compound has not been a focus of these investigations.

The potential use of this compound as a comonomer or an additive remains largely theoretical without specific research to validate its effects on polymer properties such as thermal stability, flame retardancy, or chemical resistance. There are no available data tables or detailed findings from studies that have incorporated this compound into polymer chains and characterized the resulting material. Its primary documented role remains that of a synthetic intermediate for other chemical products.

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Fluoroaniline

Quantum Mechanical Studies of 3,5-Dichloro-4-fluoroaniline

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of molecules like this compound. These methods allow for the detailed analysis of molecular orbitals and the prediction of spectroscopic characteristics.

The electronic character of an aromatic compound is pivotal to its reactivity and intermolecular interactions. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemrxiv.org A smaller gap generally implies higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org For anilines, the area around the nitrogen atom of the amino group typically shows a negative electrostatic potential, making it a likely site for protonation and hydrogen bonding.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aniline (B41778) Derivative (m-Fluoroaniline)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: The values in this table are representative for a related compound, m-fluoroaniline, and are intended to illustrate the concept. Specific values for this compound would require dedicated DFT calculations. chemrxiv.org

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful method for predicting and interpreting the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For halogenated aromatic compounds, the vibrational modes associated with the carbon-halogen bonds are of particular interest. The C-Cl stretching vibrations in chloro-substituted phenyl derivatives typically appear in the range of 760-505 cm⁻¹. researchgate.net The C-F stretching vibration is expected at a higher wavenumber. The characteristic vibrations of the aniline moiety include the N-H stretching modes of the amino group, which are sensitive to hydrogen bonding, and the C-N stretching mode.

Studies on related molecules, such as 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, demonstrate that DFT calculations can accurately reproduce experimental vibrational spectra. researchgate.net A similar computational approach for this compound would involve optimizing its geometry and then calculating the vibrational frequencies. These theoretical predictions would be instrumental in assigning the peaks in its experimental IR and Raman spectra.

Table 2: Typical Wavenumber Ranges for Vibrational Modes in Substituted Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 |

| C-H Aromatic Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1450 - 1600 |

| N-H Bending (Scissoring) | 1590 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1100 - 1400 |

| C-Cl Stretching | 505 - 760 |

Note: These are general ranges and the precise wavenumbers for this compound would be influenced by the specific electronic environment created by the combination of substituents.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, the primary conformational freedom lies in the orientation of the amino group relative to the aromatic ring.

While specific MD studies on this compound are not prevalent, the principles of conformational analysis can be applied. The rotation of the amino group is generally a low-energy process, but can be influenced by interactions with neighboring molecules or a solvent environment. The presence of the ortho-chlorine atoms may introduce some steric hindrance that could affect the preferred orientation of the -NH2 group.

In a broader context, MD simulations are invaluable for studying how a molecule like this compound might interact with larger systems, such as biological membranes or soil organic matter. These simulations can help to predict its partitioning behavior in the environment and its potential to bioaccumulate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or environmental fate. nih.gov These models rely on molecular descriptors, which are numerical representations of various aspects of a molecule's structure and properties.

For a compound like this compound, QSAR models could be developed to predict its toxicity, biodegradability, and other environmental endpoints. The toxicity of halogenated anilines is a known concern, and QSAR can be a valuable tool for risk assessment. mdpi.com

The development of a QSAR model for the toxicity of anilines would involve a dataset of related compounds with known toxicity values. Molecular descriptors would be calculated for each compound, encompassing constitutional, topological, geometric, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a selection of these descriptors with the observed toxicity. nih.gov For instance, descriptors related to hydrophobicity (like LogP), electronic properties (like HOMO/LUMO energies), and molecular size could be important predictors of toxicity. Studies on other nitroaromatic compounds have shown that the presence of certain functional groups, such as -NH2, can significantly reduce toxicity. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example | Property Represented |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometric | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Physicochemical | LogP | Hydrophobicity |

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

While there are no specific docking studies reported for this compound in the provided context, its potential as a ligand for various protein targets could be explored using this method. For example, many enzymes that metabolize xenobiotics have active sites that can accommodate substituted anilines. A docking study of this compound into the active site of a cytochrome P450 enzyme, for instance, could provide insights into its metabolic fate.

The docking process involves generating a series of possible conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to rank them. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of halogenated aromatic compounds. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from theoretical investigations of analogous halogenated and substituted anilines. These studies provide a foundational understanding of the potential reaction pathways, transition states, and the influence of substituents on reactivity, which can be extrapolated to comprehend the chemical behavior of this compound.

Computational approaches, such as DFT calculations, are widely employed to model and predict the outcomes of chemical reactions. These methods allow for the exploration of potential energy surfaces, identification of intermediates and transition states, and calculation of activation energies, thereby providing a detailed, step-by-step picture of a reaction mechanism. For substituted anilines, these studies have shed light on mechanisms of oxidation, halogenation, and polymerization.

One area where computational studies have provided significant understanding is in the oxidation of substituted anilines. For instance, DFT has been used to investigate the oxidation mechanism of various substituted anilines by oxidants like ferrate(VI). These studies have revealed that the reaction often proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The formation of an aniline radical is identified as a crucial and often rate-determining step, from which various oxidation products can be formed. The nature and position of substituents on the aniline ring have a considerable influence on the reaction kinetics and pathways. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to influence the feasibility of the initial HAT step.

Furthermore, DFT calculations have been instrumental in clarifying the mechanisms of aniline-catalyzed halogenation reactions. Such studies have revealed novel mechanisms, for example, highlighting the role of autogenic protonation of an imine intermediate to initiate the transfer of an electrophilic halonium ion to a nucleophilic substrate. The aniline derivative can act as an efficient shuttle for both halonium ions and protons. These computational models provide a framework for understanding how this compound might participate in or catalyze halogenation reactions, taking into account the electronic effects of its substituents.

The table below summarizes key findings from computational studies on analogous halogenated aniline reaction mechanisms, which can provide a theoretical basis for predicting the reactivity of this compound.

| Reaction Type | Key Mechanistic Insights from Computational Studies on Analogous Compounds | Predicted Relevance for this compound |

| Oxidation | The primary oxidation of substituted anilines often follows a Hydrogen Atom Transfer (HAT) mechanism, with the formation of an aniline radical being the rate-determining step. nih.gov | The strong electron-withdrawing effects of the two chlorine atoms and the fluorine atom would likely increase the oxidation potential of the amine group, making the initial HAT step more challenging compared to unsubstituted aniline. |

| Halogenation | Aniline derivatives can catalyze electrophilic halogenation through the formation of an imine intermediate and subsequent protonation, facilitating the transfer of a halonium ion. researchgate.net | This compound could potentially act as a catalyst in halogenation reactions, although its basicity and nucleophilicity are reduced by the halogen substituents, which would affect its catalytic efficiency. |

| Reaction with Polyhalogenated Compounds | Computational modeling of reactions between polyhalogenated nitrobutadienes and electron-deficient anilines has elucidated plausible reaction pathways, including the formation of nitrile oxide intermediates. researchgate.net | Given its electron-deficient nature, this compound would likely follow similar reaction pathways when reacting with highly electrophilic polyhalogenated compounds. |

These examples underscore the power of computational chemistry to unravel intricate reaction mechanisms. While direct computational investigations on this compound are needed for a precise understanding, the existing theoretical work on related halogenated anilines provides a robust framework for predicting its chemical behavior and guiding future experimental studies. The insights gained from such computational approaches are crucial for the rational design of synthetic routes and for understanding the environmental fate of such compounds.

Biological and Biochemical Interaction Research on 3,5 Dichloro 4 Fluoroaniline

Enzyme Inhibition and Modulation Studies

Research into the direct enzyme inhibition and metabolic disruption by 3,5-dichloro-4-fluoroaniline is not extensively documented. However, the broader class of chloro-fluoro-anilines has been investigated, suggesting potential areas of biological activity.

There is no direct evidence to suggest that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR). However, the structurally similar moiety, 3-chloro-4-fluoroaniline (B193440), is a known component of some EGFR inhibitors. nih.gov In the metabolism of certain EGFR inhibitors, the removal of the 3-chloro-4-fluoroaniline group has been observed. nih.gov This suggests that while not necessarily an inhibitor itself, this chemical structure is relevant in the design of compounds that target EGFR.

The development of EGFR tyrosine kinase inhibitors (TKIs) is a significant area of cancer research, with first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) featuring a quinazoline (B50416) nucleus attached to a substituted aniline (B41778) moiety. nih.gov Multi-kinase inhibitors that target both VEGFR and EGFR signaling pathways are also under investigation. scbt.com

Table 1: Selected Kinase Inhibitors and the Relevance of the Aniline Moiety

| Kinase Target | Inhibitor Class | Relevance of Aniline Moiety |

| EGFR | Tyrosine Kinase Inhibitor | The 3-chloro-4-fluoroaniline substructure is found in some EGFR inhibitors. nih.gov |

| VEGFR-2 | Tyrosine Kinase Inhibitor | Dual inhibitors of VEGFR and EGFR are in development, highlighting the importance of targeting these pathways. scbt.com |

Direct studies on how this compound disrupts cellular metabolic pathways are not available. However, research on the metabolic fate of the closely related compound, 3-chloro-4-fluoroaniline, in rats has shown that it undergoes rapid and extensive metabolism. shu.ac.uktandfonline.comnih.gov The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation. shu.ac.uktandfonline.comnih.gov The principal metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. shu.ac.uktandfonline.comnih.gov Very little of the unchanged compound was excreted in the urine. shu.ac.uktandfonline.com

Furthermore, studies on other fluoroanilines, such as 4-fluoroaniline (B128567) and 3,5-difluoroaniline (B1215098), have demonstrated their potential to alter the biochemical profiles of organisms. In the earthworm Eisenia veneta, exposure to these compounds led to changes in endogenous metabolites, including a decrease in maltose (B56501) concentrations. nih.gov Such alterations suggest that fluoroanilines can disrupt metabolic homeostasis. nih.gov

Table 2: Principal Metabolites of 3-Chloro-4-fluoroaniline in Rats shu.ac.uktandfonline.comnih.gov

| Metabolite | Metabolic Transformation |

| 2-amino-4-chloro-5-fluorophenyl sulfate | Hydroxylation and O-sulfation |

| 2-acetamido-4-chloro-5-fluorophenyl glucuronide | N-acetylation, Hydroxylation, and Glucuronidation |

Receptor Binding and Signaling Pathway Modulation

There is currently no publicly available research detailing the specific receptor binding properties or the modulation of signaling pathways by this compound.

Mechanistic Biological Activity Profiling of this compound

A detailed mechanistic profile of the biological activity of this compound has not been established in the scientific literature.

Role as a Research Tool in Enzyme-Substrate Interaction Studies

While there is no evidence to suggest that this compound is used as a direct tool for studying enzyme-substrate interactions, its role as a chemical building block is noteworthy. Halogenated anilines are utilized in the synthesis of more complex molecules with potential biological activities. For instance, 4-fluoro-3-chloroaniline is used to synthesize compounds with anti-inflammatory properties. chemicalbook.com This indicates that this compound could serve as a precursor in the development of novel pharmacologically active agents, which could then be used in enzyme-substrate interaction studies.

Environmental Fate and Ecotoxicological Assessments of 3,5 Dichloro 4 Fluoroaniline

Environmental Transformation and Degradation Pathways

The environmental persistence of 3,5-Dichloro-4-fluoroaniline is determined by its susceptibility to various degradation processes, including photolytic, biological, and chemical pathways.

There is a lack of specific research on the biodegradation of this compound by microbial communities. However, studies on analogous compounds provide insight into potential biodegradation pathways. For instance, the bacterium Pseudomonas fluorescens 26-K has been shown to degrade 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,4-difluoroaniline (B56902) (3,4-DFA) under aerobic conditions. nih.govresearchgate.net The degradation of 3,4-DCA was found to proceed more rapidly in the presence of a co-substrate like glucose. nih.govresearchgate.net The degradation pathway for 3,4-DCA in this strain involves dehalogenation and hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by catechol 2,3-dioxygenase. nih.govresearchgate.net For 3,4-DFA, a different enzyme, catechol 1,2-dioxygenase, was involved. nih.govresearchgate.net This suggests that microbial communities with appropriate enzymatic machinery could potentially degrade this compound, likely through similar initial steps of dehalogenation and hydroxylation. The efficiency of such biodegradation would likely depend on environmental conditions and the presence of suitable co-metabolites.

Specific data on the chemical degradation, such as hydrolysis, of this compound in aquatic systems is limited. A safety data sheet for the related compound 2,6-Dichloro-4-fluoroaniline indicates that it is insoluble in water, which suggests that its mobility in the environment is likely low and that hydrolysis is not a significant degradation pathway. fishersci.com Given the structural similarity, it can be inferred that this compound may also exhibit low water solubility and, consequently, a low potential for hydrolysis under typical environmental conditions.

Ecotoxicity to Aquatic and Terrestrial Organisms

The potential ecotoxicological effects of this compound are a key aspect of its environmental risk assessment.

Direct ecotoxicity data for this compound is not available. However, data for the closely related compound 3,5-dichloroaniline (B42879) (3,5-DCA) provides an indication of its potential toxicity to aquatic organisms. The toxicity of anilines, including 3,5-DCA, has been tested on a variety of aquatic species. Crustaceans, such as Daphnia magna, have been shown to be particularly sensitive to chloroanilines.

The following table summarizes the acute toxicity of the surrogate compound 3,5-dichloroaniline to various aquatic organisms.

| Test Organism | Endpoint | Duration | Value (mg/L) |

| Daphnia magna (Crustacean) | EC50 | 48 hours | 0.3 |

| Thamnocephalus platyurus (Crustacean) | LC50 | 24 hours | 1.0 |

| Tetrahymena thermophila (Protozoa) | EC50 | 24 hours | 26.6 |

| Aliivibrio fischeri (Bacteria) | EC50 | 30 minutes | 13.0 |

Data for the surrogate compound 3,5-dichloroaniline.

For terrestrial organisms, a study on the toxicity of 3,5-difluoroaniline (B1215098) to the earthworm Eisenia veneta was conducted, which can provide some insight into the potential effects of halogenated anilines on soil-dwelling invertebrates. nih.gov

There is no specific experimental data available for the bioaccumulation potential of this compound. A safety data sheet for the related compound 2,6-Dichloro-4-fluoroaniline states that there is no information available regarding its bioaccumulation. fishersci.com The potential for a chemical to bioaccumulate is often estimated based on its octanol-water partition coefficient (log Kow). While a measured log Kow for this compound is not available, the presence of chlorine and fluorine atoms on the aniline (B41778) ring is expected to increase its lipophilicity compared to aniline itself, suggesting a potential for bioaccumulation in aquatic organisms. Chemicals with a higher potential for bioaccumulation can be transferred through the food web, leading to higher concentrations in organisms at higher trophic levels.

Soil Adsorption and Mobility Studies

The fate and transport of this compound in the terrestrial environment are significantly governed by its adsorption to soil particles and its subsequent mobility. Adsorption processes dictate the compound's concentration in the soil solution, thereby influencing its availability for leaching into groundwater, uptake by plants, and microbial degradation.

Research on the soil sorption of halogenated anilines, such as 3,4-dichloroaniline, indicates that soil organic matter content is a primary factor influencing adsorption. While specific studies on this compound are limited, the chemical similarity to other chlorinated anilines suggests that its interaction with soil matrices is also strongly influenced by organic carbon content. The presence of microplastics in agricultural soils has been shown to alter the environmental behavior of the closely related compound 3,5-dichloroaniline (3,5-DCA). Studies have demonstrated that both polyethylene (B3416737) (PE) and polylactic acid (PLA) microplastics can increase the adsorption of 3,5-DCA in soil. conicet.gov.ar This increased adsorption can, in turn, prolong the degradation half-life of the compound. conicet.gov.ar For instance, the presence of PE and PLA microplastics extended the degradation half-life of 3,5-DCA by 6.24 and 16.07 days, respectively. conicet.gov.ar

Table 1: Factors Influencing Soil Adsorption and Mobility of Halogenated Anilines

| Factor | Influence on Adsorption | Influence on Mobility | Research Findings on Related Compounds |

| Soil Organic Matter | Increases adsorption | Decreases mobility | Sorption of 3,4-dichloroaniline is strongly correlated with soil organic matter content. |

| Clay Content | Can increase adsorption | Can decrease mobility | Clay minerals can contribute to the adsorption of anilines, but organic matter is often the dominant factor. |

| Soil pH | Can influence speciation and adsorption | Can affect mobility | The basicity of the aniline group can be influenced by soil pH, potentially affecting its interaction with soil colloids. |

| Presence of Microplastics | Increases adsorption | Decreases mobility | Polyethylene and polylactic acid microplastics increased the adsorption of 3,5-dichloroaniline in soil. conicet.gov.ar |

This table is generated based on established principles of soil science and findings from studies on structurally similar compounds.

Water and Wastewater Remediation Research

The contamination of water resources with halogenated anilines necessitates the development of effective remediation technologies. Research has focused on both destructive and biological treatment methods to remove these persistent compounds from water and wastewater.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. AOPs are considered a promising approach for the treatment of recalcitrant compounds like halogenated anilines. plos.org Various AOPs, including ozonation, Fenton and photo-Fenton processes, and photocatalysis, have been investigated for the degradation of chlorinated anilines and are applicable to this compound.

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Studies on the ozonation of anilines have shown high reactivity, leading to their degradation. nih.gov The reaction pathways can involve addition to the aromatic ring or an electron transfer reaction. conicet.gov.ar For substituted anilines, the formation of hydroxylated and nitrated byproducts has been observed. epa.gov

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) in the presence of ferrous ions (Fe2+) to generate hydroxyl radicals. This process has been shown to be effective in oxidizing aniline. plos.org The efficiency of the Fenton process can be influenced by factors such as pH, and the concentrations of iron and hydrogen peroxide. researchgate.net The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce Fe3+ back to Fe2+, thereby regenerating the catalyst.

Photocatalysis: Heterogeneous photocatalysis, often employing titanium dioxide (TiO2) as a photocatalyst, utilizes UV or visible light to generate electron-hole pairs, which in turn produce reactive oxygen species. This technology has been successfully applied to the degradation of various organic pollutants, including chlorinated anilines. The degradation pathway of 4-chloroaniline (B138754) using a UV/TiO2/H2O2 system has been proposed to occur via hydroxyl radical attack, leading to hydroxylation, dimerization, and eventual ring cleavage.

Table 2: Overview of Advanced Oxidation Processes for Halogenated Aniline Removal

| AOP Technique | Principle | Key Parameters | Potential for this compound Removal |

| Ozonation | Direct oxidation by O3 and indirect oxidation by •OH radicals. | Ozone dose, pH, water matrix. | High, due to the reactivity of the aniline structure with ozone. |

| Fenton Process | Generation of •OH radicals from H2O2 and Fe2+. | pH, [H2O2], [Fe2+]. | Effective for the oxidation of the aromatic ring. |

| Photo-Fenton Process | Fenton reaction enhanced by UV light. | Light intensity, pH, [H2O2], [Fe2+]. | Potentially higher degradation rates than the standard Fenton process. |

| Photocatalysis (e.g., TiO2) | Generation of reactive oxygen species on a semiconductor surface upon irradiation. | Catalyst loading, light source, pH. | Demonstrated effectiveness for other chlorinated anilines. |

This table summarizes the principles and potential applicability of AOPs to the target compound based on research on similar molecules.

Bioremediation offers an environmentally friendly and potentially cost-effective approach to the cleanup of sites contaminated with halogenated anilines. This strategy relies on the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances. Halogenated anilines are generally resistant to biodegradation due to the presence of halogens on the aromatic ring. nih.gov

Recent research has led to the isolation of bacterial strains with the ability to utilize halogenated anilines as a source of carbon and energy. A notable study demonstrated that bacterial strains, including Pseudomonas hibiscicola and Stenotrophomonas maltophilia, were capable of utilizing 3-Chloro-4-fluoroaniline (B193440). The isolation of such competent microorganisms is a critical step towards developing effective bioremediation techniques for this specific contaminant.

The microbial degradation of chloroanilines often proceeds through an aerobic pathway involving initial enzymatic attacks. The degradation of monochloroaniline can be initiated by aniline dioxygenase, which converts it to catechol. xieshichem.com For some chloroanilines, the degradation pathway involves a modified ortho-cleavage of a chlorocatechol intermediate. epa.gov In the case of 3-chloroaniline (B41212), degradation by Comamonas testosteroni has been shown to occur via a distal meta-cleavage pathway for chlorocatechol. researchgate.net The specific metabolic pathway for this compound by the identified bacterial strains has not yet been fully elucidated but is likely to involve initial dehalogenation and/or hydroxylation steps followed by ring cleavage.

Anaerobic degradation of halogenated anilines is also possible and can involve reductive deamination as an initial step. nih.gov

Table 3: Bacterial Strains with Potential for Halogenated Aniline Bioremediation

| Bacterial Genus/Species | Target Halogenated Aniline(s) | Key Findings |

| Pseudomonas hibiscicola | 3-Chloro-4-fluoroaniline | Isolated from contaminated soil and capable of utilizing the compound. |

| Stenotrophomonas maltophilia | 3-Chloro-4-fluoroaniline | Isolated from contaminated soil and capable of utilizing the compound. |

| Comamonas testosteroni | 3-Chloroaniline | Mineralizes 3-chloroaniline via a meta-cleavage pathway. researchgate.net |

| Acinetobacter baumannii | 4-Chloroaniline | Utilizes 4-chloroaniline as a sole carbon and nitrogen source. epa.gov |

| Pseudomonas putida | 4-Chloroaniline | Degrades 4-chloroaniline via a modified ortho-cleavage pathway. epa.gov |

| Klebsiella sp. | 4-Chloroaniline | Capable of utilizing 4-chloroaniline for growth. epa.gov |

| Alcaligenes sp. | p-Chloroaniline | Mineralizes p-chloroaniline. nih.gov |

| Cellulomonas sp. | p-Chloroaniline | Degrades p-chloroaniline. nih.gov |

This table highlights specific bacterial strains and their demonstrated capabilities in degrading various halogenated anilines, providing a basis for potential bioremediation strategies for this compound.

Information regarding the mammalian metabolism and toxicological mechanisms of this compound is not available in the public domain.

Extensive searches for scientific literature and toxicological data on the chemical compound this compound have yielded no specific information regarding its absorption, distribution, metabolism, and excretion (ADME) in mammalian systems. Furthermore, there are no available studies detailing its biotransformation pathways, the role of cytochrome P450 or non-CYP enzymes in its metabolism, the formation and toxicological significance of its metabolites, or any mechanistic toxicology investigations such as genotoxicity and mutagenicity studies.

The publicly accessible scientific record contains data for structurally related compounds, such as 3-chloro-4-fluoroaniline and 3,5-dichloroaniline. However, due to the strict requirement to focus solely on this compound, information on these related but distinct chemical entities cannot be substituted. The metabolic fate and toxicological profile of a chemical are highly specific to its unique structure, and extrapolating data from analogues would be scientifically inappropriate and violate the specified constraints.

Consequently, the requested article on the "Mammalian Metabolism and Toxicological Mechanisms of this compound" cannot be generated at this time due to the absence of requisite research findings.

Mammalian Metabolism and Toxicological Mechanisms of 3,5 Dichloro 4 Fluoroaniline